Molecular Weight and Hydrogen Bond Acceptor Count Differentiate from Des-Methyl and Regioisomeric Analogs
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride possesses a molecular weight of 229.71 g/mol and 4 hydrogen bond acceptors, compared with 215.68 g/mol and 3 hydrogen bond acceptors for the des-methyl analog 2-(piperidin-3-yloxy)pyrimidine hydrochloride [1][2]. The 14-Da increase and additional acceptor site arise directly from the 4-methyl group, which can participate in van der Waals interactions and alter solvation free energy. This difference exceeds the typical threshold for isosteric replacement and mandates re-optimization of pharmacokinetic properties in any lead series [3].
| Evidence Dimension | Molecular weight (g/mol) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW: 229.71; HBA: 4 |
| Comparator Or Baseline | 2-(Piperidin-3-yloxy)pyrimidine hydrochloride: MW: 215.68; HBA: 3 [2] |
| Quantified Difference | ΔMW = +14.03 g/mol (6.5% increase); ΔHBA = +1 |
| Conditions | Computed by PubChem 2.1 (release 2021.05.07) from standard molecular formula [1][2] |
Why This Matters
The 14-Da molecular weight increment and additional hydrogen bond acceptor can significantly alter membrane permeability and target binding thermodynamics, requiring explicit evaluation rather than analog-by-assumption substitution.
- [1] PubChem CID 71639241. 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71639241 View Source
- [2] PubChem CID 45787092. 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45787092 View Source
- [3] Lipinski, C. A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
